[Butyl(methyl)amino]acetonitrile

Catalog No.
S13057108
CAS No.
M.F
C7H14N2
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Butyl(methyl)amino]acetonitrile

Product Name

[Butyl(methyl)amino]acetonitrile

IUPAC Name

2-[butyl(methyl)amino]acetonitrile

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C7H14N2/c1-3-4-6-9(2)7-5-8/h3-4,6-7H2,1-2H3

InChI Key

AYIYDBTYVKGXAE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC#N

[Butyl(methyl)amino]acetonitrile is a chemical compound that belongs to the class of aminoacetonitriles, characterized by the presence of a butyl group, a methylamino group, and an acetonitrile moiety. This compound is notable for its structural complexity and versatility in organic synthesis, making it an important intermediate in the production of various nitrogen-containing compounds. The butyl group contributes to the steric properties of the molecule, which can influence its reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Condensation Reactions: It can react with carbonyl compounds to form more complex structures, such as imines or amides.
  • Cyanomethylation: The acetonitrile moiety allows for cyanomethylation reactions that can yield valuable intermediates in organic synthesis .

These reactions highlight the compound's potential to form diverse nitrogen-containing heterocycles and other functional groups.

Research indicates that [Butyl(methyl)amino]acetonitrile exhibits various biological activities. Compounds within the aminoacetonitrile class are known for their potential antimicrobial properties. For instance, related compounds have shown activity against Gram-positive and Gram-negative bacteria, with some exhibiting cytotoxic effects on marine crustaceans, indicating a broader ecological impact . The biological activity is often attributed to the presence of the amino group, which can interact with biological macromolecules.

Synthesis of [Butyl(methyl)amino]acetonitrile can be achieved through several methods:

  • Condensation Reaction: This involves reacting ammonium chloride, formaldehyde, acetic acid, and sodium cyanide to produce aminoacetonitrile. The process typically requires cooling and controlled addition of reagents to achieve optimal yields.
  • Nucleophilic Addition: The compound can also be synthesized via nucleophilic addition reactions involving acetonitrile and butylamine derivatives under appropriate conditions .

These methods emphasize the compound's accessibility for further chemical transformations.

[Butyl(methyl)amino]acetonitrile serves various applications in organic synthesis and pharmaceuticals:

  • Intermediate in Drug Synthesis: It is used in synthesizing bioactive compounds targeting neurological disorders or acting as enzyme inhibitors.
  • Material Development: Due to its unique structural characteristics, it may be utilized in developing new materials or catalysts for organic reactions.

The compound's versatility makes it valuable in pharmaceutical chemistry and materials science.

Interaction studies involving [Butyl(methyl)amino]acetonitrile focus on its binding affinity to biological macromolecules such as enzymes or receptors. Understanding these interactions is crucial for elucidating potential therapeutic effects. Preliminary studies suggest that modifications to the amino group significantly affect binding properties and biological efficacy, indicating that further research is needed to explore these interactions thoroughly.

Several compounds share structural similarities with [Butyl(methyl)amino]acetonitrile. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
3-AminocrotononitrileContains an amino group and a nitrile functionalityKnown for its role in synthetic pathways for peptides
N-Methyl-2-aminoacetonitrileMethyl substitution on the amineExhibits different reactivity patterns compared to butyl derivative
2-AminopropionitrileSimple amino group attached to a propionitrileLess steric hindrance than [Butyl(methyl)amino]acetonitrile
4-MethylaminobutyronitrileContains a methylamino group on a butyronitrilePotentially different biological activities due to structural variations

The uniqueness of [Butyl(methyl)amino]acetonitrile lies in its specific combination of steric bulk from the butyl group and the reactive methylamino functionality, which may enhance its reactivity compared to simpler analogs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

126.115698455 g/mol

Monoisotopic Mass

126.115698455 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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